An In-depth Technical Guide to N-Methyl-thiazolylbenzylamines: A Focus on the N-Methyl-3-(1,3-thiazol-2-yl)benzylamine Isomer
An In-depth Technical Guide to N-Methyl-thiazolylbenzylamines: A Focus on the N-Methyl-3-(1,3-thiazol-2-yl)benzylamine Isomer
Introduction: The exploration of novel heterocyclic compounds is a cornerstone of modern drug discovery. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold due to its presence in numerous biologically active compounds, including vitamin B1 and various pharmaceuticals.[1][2] When coupled with a benzylamine moiety, it forms a structural motif with significant potential for interacting with diverse biological targets. This guide provides a comprehensive technical overview of the core properties, synthesis, and potential applications of N-Methyl-thiazolylbenzylamines. While the initial topic of interest was N-Methyl-4-(1,3-thiazol-2-yl)benzylamine, publicly available data on this specific isomer is scarce. Therefore, this whitepaper will focus on its close positional isomer, N-Methyl-3-(1,3-thiazol-2-yl)benzylamine , for which experimental and safety data are available. This compound serves as an exemplary model for researchers investigating this chemical class.
Physicochemical and Core Properties
N-Methyl-3-(1,3-thiazol-2-yl)benzylamine is an organic compound featuring a central benzene ring substituted with an N-methylaminomethyl group at the meta-position relative to a 1,3-thiazol-2-yl group.[3][4] While a comprehensive experimental characterization is not widely published, key properties can be summarized from supplier information and inferred from analogous structures like N-methylbenzylamine.[5][6]
Table 1: Physicochemical Properties of N-Methyl-3-(1,3-thiazol-2-yl)benzylamine and Related Compounds
| Property | Value / Information | Source / Analogue |
| IUPAC Name | N-Methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine | - |
| Molecular Formula | C₁₁H₁₂N₂S | Derived |
| Molecular Weight | 204.29 g/mol | Derived |
| Appearance | Not specified; likely a liquid or low-melting solid | General observation |
| Purity | 95% | Thermo Scientific[3] |
| Boiling Point | Not specified. (N-Methylbenzylamine: 184-189 °C) | N-Methylbenzylamine[7] |
| Solubility | Not specified. (N-Methylbenzylamine: 65 g/L in water) | N-Methylbenzylamine[6] |
| Predicted pKa | ~9.7 (for the amine) | N-Methylbenzylamine[6] |
| Chemical Stability | Stable under standard ambient conditions. May be air-sensitive. | General for amines |
Synthesis and Methodologies
The synthesis of N-Methyl-3-(1,3-thiazol-2-yl)benzylamine can be approached through a multi-step pathway, leveraging established methods for thiazole formation and amine alkylation. A logical and efficient route involves the Hantzsch thiazole synthesis followed by reductive amination.
Proposed Synthetic Workflow
The synthesis can be logically divided into two primary stages:
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Formation of the Thiazole-Benzaldehyde Intermediate: This involves the classic Hantzsch synthesis, reacting an α-haloketone (or equivalent) with a thioamide. For our target, starting from 3-formylphenacyl bromide and thioformamide would yield the desired 2-(3-formylphenyl)thiazole.
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Reductive Amination: The resulting aldehyde is then reacted with methylamine in the presence of a reducing agent to form the final N-methylated benzylamine product.
Caption: A plausible synthetic route to a thiazolylbenzylamine analogue.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(3-formylphenyl)thiazole
-
Reaction Setup: To a solution of 3-formylphenacyl bromide (1.0 eq) in absolute ethanol (10 mL/mmol), add thioformamide (1.1 eq).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of N-Methyl-3-(1,3-thiazol-2-yl)benzylamine via Reductive Amination
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Reaction Setup: Dissolve 2-(3-formylphenyl)thiazole (1.0 eq) in methanol (15 mL/mmol). Add an aqueous solution of methylamine (40% w/w, 2.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final compound.
Biological Significance and Potential Applications
The thiazole nucleus is a versatile scaffold in medicinal chemistry, contributing to a wide range of biological activities.[8][9] Derivatives have been developed as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[1][10] The N-methylbenzylamine portion of the molecule can also play a crucial role in receptor binding and modulating physicochemical properties.
Potential as Enzyme Inhibitors or Receptor Ligands
The structural features of N-Methyl-3-(1,3-thiazol-2-yl)benzylamine make it a candidate for targeting various biological macromolecules. The aromatic rings can participate in π-π stacking and hydrophobic interactions, while the nitrogen atoms can act as hydrogen bond acceptors or donors. This dual capability allows for complex interactions within enzyme active sites or receptor binding pockets.
Caption: Interaction model of a thiazolylbenzylamine with a biological target.
Applications in Drug Discovery
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Anticancer Research: Many thiazole derivatives exhibit cytotoxic activity against various cancer cell lines.[10] This scaffold could be used as a starting point for developing novel kinase inhibitors or agents that disrupt protein-protein interactions.
-
Antimicrobial Agents: The thiazole ring is a key component of some antibacterial and antifungal drugs. Further derivatization could lead to new compounds effective against resistant strains.[9]
-
CNS Disorders: The benzylamine core is found in many centrally acting agents. The modulation of its properties by the thiazole ring could yield novel ligands for neuroreceptors.
Safety and Handling
As a research chemical, the toxicological properties of N-Methyl-3-(1,3-thiazol-2-yl)benzylamine have not been fully investigated. However, based on available safety data sheets for the compound and its structural analogues, the following precautions are mandatory.[3][11][12]
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[11]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or dust.
-
-
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
The compound may be air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Conclusion
N-Methyl-3-(1,3-thiazol-2-yl)benzylamine represents a valuable chemical scaffold for medicinal chemistry and drug development. While comprehensive data for every isomer is not always available, a thorough understanding of related compounds provides a solid foundation for research. Its synthesis is achievable through established chemical transformations, and its structure suggests a high potential for biological activity. As with all research chemicals, adherence to strict safety protocols is essential when handling and studying this and related compounds. This guide serves as a foundational resource for scientists and researchers aiming to explore the promising therapeutic potential of the N-Methyl-thiazolylbenzylamine family.
References
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Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules, 27(1), 234. Available at: [Link][10]
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Al-Ghorbani, M., et al. (2020). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Molecules, 25(22), 5438. Available at: [Link][13]
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Al-Ostath, A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 1-2. Available at: [Link][8]
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Hassan, F. A., et al. (2018). Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. Al-Nahrain Journal of Science, 21(3), 60-66. Available at: [Link][9]
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Patel, K. D., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 136-145. Available at: [Link][1]
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